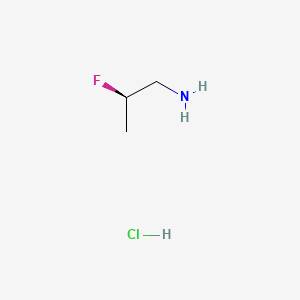

(2R)-2-fluoropropan-1-amine hydrochloride

Description

BenchChem offers high-quality (2R)-2-fluoropropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-fluoropropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H9ClFN |

|---|---|

Molecular Weight |

113.56 g/mol |

IUPAC Name |

(2R)-2-fluoropropan-1-amine;hydrochloride |

InChI |

InChI=1S/C3H8FN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H/t3-;/m1./s1 |

InChI Key |

PWMCOIMMDLINMM-AENDTGMFSA-N |

Isomeric SMILES |

C[C@H](CN)F.Cl |

Canonical SMILES |

CC(CN)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(2R)-2-fluoropropan-1-amine hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of (2R)-2-fluoropropan-1-amine hydrochloride, a chiral fluorinated building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, potential applications, and safety considerations, offering a comprehensive resource for researchers and scientists in the pharmaceutical industry.

Chemical Identity and Nomenclature

(2R)-2-fluoropropan-1-amine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-fluoropropan-1-amine. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable synthon for creating novel pharmaceutical candidates.

Synonyms: While a specific, universally recognized list of synonyms for the (2R) enantiomer is not extensively documented, related terms and synonyms for the parent amine or similar structures include:

-

(R)-2-fluoro-1-propanamine hydrochloride

-

(R)-1-amino-2-fluoropropane hydrochloride

It is crucial to distinguish this compound from its constitutional isomers, such as 1-fluoropropan-2-amine hydrochloride, and its trifluorinated counterpart, (2R)-1,1,1-trifluoropropan-2-amine hydrochloride[1][2].

CAS Number: A definitive CAS number specifically for the (2R)-2-fluoropropan-1-amine hydrochloride enantiomer is not readily available in major chemical databases. However, the CAS number for the non-stereospecific 2-fluoropropan-1-amine hydrochloride is 2098116-13-1 . When sourcing this compound, it is imperative to specify the desired (2R) stereochemistry and verify the enantiomeric purity with the supplier.

Physicochemical Properties

The physicochemical properties of (2R)-2-fluoropropan-1-amine hydrochloride are critical for its handling, formulation, and biological activity. While specific experimental data for this exact enantiomer is scarce, we can infer properties based on the general structure and related compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₃H₉ClFN |

| Molecular Weight | 113.56 g/mol |

| Appearance | Expected to be a white to off-white solid, typical of amine hydrochlorides. |

| Solubility | Likely soluble in water and polar organic solvents such as methanol and ethanol. The hydrochloride salt form enhances aqueous solubility compared to the free base. |

| Melting Point | Not definitively reported for the (2R) enantiomer. Amine hydrochlorides are generally crystalline solids with relatively high melting points. |

| Stereochemistry | Contains one chiral center at the C2 position, with the (R) configuration. Enantiomeric purity is a critical parameter for its use in chiral drug synthesis. |

| pKa (of the amine) | The pKa of the ammonium ion is expected to be in the range of 9-10, typical for primary alkyl amines. The presence of the electronegative fluorine atom at the beta-position may slightly lower the pKa compared to propan-1-amine. |

Synthesis and Stereocontrol

The synthesis of enantiomerically pure (2R)-2-fluoropropan-1-amine is a key challenge. Stereoselective methods are required to install the fluorine atom and the amine group with the correct spatial orientation. A common strategy involves starting from a chiral precursor.

One plausible synthetic route starts from the commercially available (R)-2-aminopropan-1-ol. This approach leverages the existing stereocenter to control the configuration of the final product.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of (2R)-2-fluoropropan-1-amine hydrochloride.

Exemplary Experimental Protocol

Step 1: N-Protection of (R)-2-Aminopropan-1-ol

-

Dissolve (R)-2-aminopropan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.1 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

Step 2: Fluorination

Caution: Fluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood.

-

Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.1-1.5 eq) to the cooled solution.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (R)-tert-butyl (1-fluoropropan-2-yl)carbamate.

Step 3: Deprotection and Salt Formation

-

Dissolve the crude fluorinated intermediate in a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product, (2R)-2-fluoropropan-1-amine hydrochloride, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence a molecule's:

-

Metabolic Stability: The C-F bond is more stable than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with protein targets.

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

-

pKa: The electronegativity of fluorine can lower the pKa of nearby functional groups, which can alter the ionization state of the molecule at physiological pH and affect its target engagement and solubility.

(2R)-2-fluoropropan-1-amine hydrochloride serves as a chiral building block to introduce the 2-fluoropropylamine moiety into a larger molecule. This structural motif can be found in various classes of bioactive compounds being investigated for a range of therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2R)-2-fluoropropan-1-amine hydrochloride.

-

Hazard Statements: Based on similar amine hydrochlorides, it is likely to be classified as harmful if swallowed and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2R)-2-fluoropropan-1-amine hydrochloride is a valuable, albeit not widely documented, chiral building block for drug discovery and development. Its unique combination of a stereocenter and a fluorine atom offers medicinal chemists a tool to fine-tune the properties of drug candidates. While challenges remain in its straightforward synthesis and commercial availability, the potential benefits of incorporating this moiety into novel therapeutics warrant further investigation. This guide provides a foundational understanding to aid researchers in the effective utilization of this promising compound.

References

-

PubChem. (2R)-1,1,1-Trifluoropropan-2-amine hydrochloride. [Link]

-

Molport. (2R)-1,1,1-trifluoropropan-2-amine hydrochloride. [Link]

-

PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. [Link]

-

PubChem. (2R)-2-Fluoropropan-1-ol. [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Handling of (2R)-2-Fluoropropan-1-amine Hydrochloride

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (2R)-2-fluoropropan-1-amine hydrochloride . This guide is structured for application scientists and medicinal chemists requiring high-fidelity data for synthesis and formulation.

Abstract

(2R)-2-fluoropropan-1-amine hydrochloride (CAS: 1356103-62-4 / 273734-17-1 for related isomers) represents a critical fluorinated building block in medicinal chemistry. The strategic introduction of the

Physicochemical Profile & Mechanistic Insights[1][2][3]

The solubility behavior of this compound is governed by two opposing forces: the Lattice Energy of the ionic hydrochloride salt and the Solvation Energy provided by the solvent.

The Fluorine Effect (The -Effect)

Unlike a standard propyl amine, the presence of a fluorine atom at the

-

pKa Modulation: The fluorine atom pulls electron density away from the ammonium center, lowering the pKa of the conjugate acid. While propylamine has a pKa

10.7, (2R)-2-fluoropropan-1-amine is expected to have a pKa in the range of 8.5 – 9.0 . -

Implication: This reduced basicity means the salt can be deprotonated (free-based) at a lower pH than non-fluorinated analogs, influencing extraction strategies.

Quantitative Properties (Predicted & Experimental Consensus)

| Property | Value / Description | Significance |

| Molecular Formula | Core stoichiometry. | |

| Molecular Weight | 113.56 g/mol | Calculation basis for molarity. |

| Physical State | White to off-white crystalline solid | High lattice energy indicates stability. |

| pKa (Conjugate Acid) | ~8.7 (Estimated) | Lower than propylamine (10.7). |

| LogP (Free Base) | ~0.1 to 0.5 | Slightly more lipophilic than propylamine due to F. |

| H-Bond Donors | 3 (Ammonium protons) | Critical for water solubility. |

Solubility Thermodynamics: Water vs. Organic Solvents

Aqueous Solubility (High)

The hydrochloride salt is highly soluble in water (>50 mg/mL). The dissolution is driven by favorable ion-dipole interactions . The water molecules form a hydration shell around the chloride anion (

-

Mechanism:

because the hydration enthalpy (

Organic Solubility Profile

Solubility in organic solvents drops sharply as the dielectric constant (

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Protic Polar | Methanol, Ethanol | High | Alcohol -OH groups can solvate ions via H-bonding, though less effectively than water. |

| Aprotic Polar | DMSO, DMF | Moderate/High | High dielectric constant dissociates ion pairs; excellent for reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Cannot effectively break the ionic lattice of the HCl salt. Soluble only as the free base. |

| Ethers | THF, Diethyl Ether | Very Low | Weak solvation of cations; chloride ion is poorly solvated. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature incompatible with ionic salt. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise solubility data for your specific batch.

Reagents: (2R)-2-fluoropropan-1-amine HCl, Target Solvent (HPLC Grade).

Equipment: Analytical balance, Centrifuge, 0.45

-

Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed vial.

-

Equilibration: Sonicate for 10 minutes, then stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Filtration: Draw supernatant through a pre-weighed syringe filter (to ensure no micro-crystals).

-

Quantification: Transfer a precise volume (e.g., 0.5 mL) to a pre-weighed vial. Evaporate solvent under vacuum/nitrogen stream.

-

Calculation:

Protocol B: Free-Basing and Extraction (Purification)

Crucial for transferring the amine into organic solvents (DCM/EtOAc) for synthesis.

-

Dissolution: Dissolve the HCl salt in minimal distilled water.

-

Basification: Slowly add 2M NaOH or saturated

while stirring. Monitor pH; target pH > 11.-

Note: Due to the

-fluorine, the amine is less basic, but pH 11 ensures >99% is in the free base form.

-

-

Extraction: Extract 3x with Dichloromethane (DCM). The fluorinated free base will partition into the DCM.

-

Drying: Dry combined organics over anhydrous

. -

Concentration: Carefully concentrate in vacuo.

-

Warning: Low molecular weight fluoroamines can be volatile. Do not apply high vacuum for extended periods at high temperatures.

-

Visualizations

Diagram 1: Solvation Dynamics & Phase Transfer

This diagram illustrates the transition from the solid lattice to the solvated state in water, and the requirement of pH adjustment for organic solubility.

Caption: Transition of (2R)-2-fluoropropan-1-amine from ionic lattice to organic solution via pH modulation.

Diagram 2: Workup & Isolation Workflow

A logical flow for researchers isolating the compound from a reaction mixture.

Caption: Purification workflow utilizing the pH-dependent solubility switch of the fluorinated amine.

References

-

PubChem. (2R)-2-fluoropropan-1-amine hydrochloride | C3H9ClFN. National Library of Medicine. Available at: [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility principles).

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic insight into fluorine's effect on pKa and lipophilicity).

A Technical Guide to (2R)-2-fluoropropan-1-amine Hydrochloride: Properties, Characterization, and Handling

This technical guide provides a comprehensive overview of (2R)-2-fluoropropan-1-amine hydrochloride, a chiral fluorinated building block with significant potential in medicinal chemistry and drug development. While specific data for this enantiomer is limited in publicly accessible literature, this document synthesizes available information for the racemic mixture and closely related analogs to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Amines

Fluorine has become a cornerstone in modern drug design. Its unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Chiral amines, in turn, are ubiquitous pharmacophores found in a vast array of bioactive molecules. The combination of these features in (2R)-2-fluoropropan-1-amine hydrochloride makes it a valuable synthon for introducing a stereospecific fluoro-amine moiety, enabling the exploration of new chemical space in drug discovery programs.

Physicochemical Properties

Precise experimental data for the specific (2R)-enantiomer of 2-fluoropropan-1-amine hydrochloride is not widely reported. However, based on information for the racemate and analogous fluorinated amine hydrochlorides, a profile can be constructed.

The physical state of similar small-molecule amine hydrochlorides is consistently reported as a solid or powder at ambient temperature.[1] Therefore, it is highly probable that (2R)-2-fluoropropan-1-amine hydrochloride also exists as a solid.

Table 1: Physicochemical Data Summary

| Property | (2R)-2-fluoropropan-1-amine hydrochloride | Notes & Inferences from Analogs |

| CAS Number | 2098116-13-1 (for racemate)[2][3] | The specific CAS for the (2R)-enantiomer is not distinctly cited in common databases. Researchers should verify the stereochemistry of supplied material. |

| Molecular Formula | C₃H₉ClFN | Derived from the structure. |

| Molecular Weight | 113.56 g/mol | Calculated from the molecular formula. |

| Physical State | Solid (Predicted) | Analogous compounds like (1S,2R)-2-fluorocyclopropan-1-amine HCl and (R)-1-Fluoropropan-2-amine HCl are solids.[1] |

| Melting Point | Not Reported | A specific melting point is not available in the reviewed literature.[2][3][4] It is expected to be a crystalline solid with a defined melting point, which would require experimental determination. |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form generally confers aqueous solubility. |

Synthesis and Structural Elucidation

The synthesis of chiral fluorinated amines often involves stereoselective methods to ensure high enantiomeric purity, a critical parameter for pharmaceutical applications. A common strategy involves the asymmetric reduction of a corresponding fluorinated oxime or the nucleophilic opening of a chiral epoxide.

Once synthesized, a rigorous analytical workflow is essential to confirm the identity, purity, and stereochemistry of (2R)-2-fluoropropan-1-amine hydrochloride. The causality for this multi-step validation is to ensure that the material meets the stringent requirements for use in drug development, where impurities or incorrect stereoisomers could lead to failed experiments or off-target effects.

Standard Characterization Workflow

A self-validating analytical protocol would involve the following steps:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental for confirming the core structure. ¹⁹F NMR is particularly crucial for verifying the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, thereby validating the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. The synthesized material is run on a chiral column to separate the (R) and (S) enantiomers, allowing for the quantification of enantiomeric excess (ee%).

-

Melting Point Analysis: Although not reported, determining the melting point would be a key quality control parameter for future batches, as a sharp melting range is indicative of high purity.

Handling, Storage, and Safety

As a hydrochloride salt of a primary amine, (2R)-2-fluoropropan-1-amine hydrochloride should be handled with appropriate precautions.

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. An inert atmosphere is often recommended for analogous amine salts to prevent degradation.

-

Safety: While a specific Safety Data Sheet (SDS) for the (2R)-enantiomer is not available, related compounds are often classified as irritants. Avoid contact with skin, eyes, and mucous membranes.

Applications in Drug Development

(2R)-2-fluoropropan-1-amine hydrochloride serves as a critical building block for introducing a specific chiral fluorinated motif into drug candidates. This can be advantageous for:

-

Metabolic Blocking: The fluorine atom can block sites of metabolism (e.g., P450-mediated oxidation), thereby increasing the half-life of a drug.

-

Modulating pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the amine, which can affect the molecule's ionization state, solubility, and ability to cross cell membranes.

-

Enhancing Binding Affinity: The C-F bond can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.

By providing a stereochemically defined fragment, this reagent allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a lead compound in three dimensions, a fundamental practice in modern drug discovery.

References

-

PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Retrieved from [Link]

-

PubChemLite. 2-fluoropropan-1-amine hydrochloride (C3H8FN). Retrieved from [Link]

-

precisionFDA. 1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (2R)-2-Fluoropropan-1-amine Hydrochloride During Synthesis

Introduction:

(2R)-2-fluoropropan-1-amine hydrochloride is a valuable chiral building block in the pharmaceutical industry. The stereochemical purity of this intermediate is critical, as the biological activity and safety of the final active pharmaceutical ingredient (API) often depend on a single enantiomer.[1] A significant challenge in the synthesis of (2R)-2-fluoropropan-1-amine hydrochloride is the potential for racemization, the process of converting an optically active compound into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[2][3] This guide provides a technical resource for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of this important chiral amine.

Troubleshooting Guide: Identifying and Mitigating Racemization

This section addresses common issues that can lead to the loss of enantiomeric excess during the synthesis of (2R)-2-fluoropropan-1-amine hydrochloride.

Question 1: My final product shows a significant loss of enantiomeric excess. What are the most probable causes of this racemization?

Answer:

Racemization can occur at various stages of the synthesis, but it is most commonly associated with reactions that proceed through a planar intermediate, such as a carbocation.[2][4][5] The SN1 substitution reaction is a frequent cause of racemization.[4] In this type of reaction, the leaving group departs, forming a flat carbocation that can be attacked by the incoming nucleophile from either side, leading to a racemic mixture.[4]

Key Stages Prone to Racemization:

-

Fluorination Step: The introduction of the fluorine atom is a critical step where stereochemical integrity can be lost. If the reaction proceeds through an SN1 mechanism, racemization is likely.

-

Leaving Group Displacement: Reactions involving the displacement of a leaving group (e.g., tosylate, mesylate) can also lead to racemization if SN1 conditions are favored.

-

Work-up and Purification: Exposure to harsh acidic or basic conditions, or high temperatures during work-up and purification, can also induce racemization.[2]

Troubleshooting Flowchart:

Caption: A flowchart to diagnose the source of racemization.

Question 2: How can I design a synthetic route to minimize the risk of racemization?

Answer:

A well-designed synthetic strategy should prioritize stereoselective reactions that proceed with a high degree of stereochemical control. One effective approach is to start with a chiral precursor and utilize reactions that are known to proceed with inversion of configuration (SN2) or retention of configuration.

Recommended Synthetic Approach from (R)-Alanine:

A common and reliable route begins with the readily available and inexpensive chiral amino acid, (R)-alanine.

Caption: A stereoselective synthetic pathway.

Key Considerations for this Route:

-

Protection: The amine group is protected (e.g., as a Boc-carbamate) to prevent side reactions and to direct the subsequent transformations.

-

Tosylation: The hydroxyl group is converted to a good leaving group (tosylate) to facilitate the subsequent nucleophilic substitution with fluoride.

-

Fluorination: This is the most critical step. The use of a fluoride source like tetrabutylammonium fluoride (TBAF) in an aprotic solvent (e.g., THF) promotes an SN2 reaction, leading to inversion of configuration at the chiral center and the formation of the desired (2R) enantiomer.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final hydrochloride salt.

Frequently Asked Questions (FAQs)

What are the best practices for the fluorination step to ensure high stereoselectivity?

To favor the SN2 pathway and minimize racemization during fluorination, consider the following:

| Parameter | Recommendation | Rationale |

| Fluoride Source | Tetrabutylammonium fluoride (TBAF) or other non-basic fluoride sources. | Provides a soluble source of fluoride ions without introducing strong basicity that could promote elimination or other side reactions. |

| Solvent | Anhydrous polar aprotic solvents (e.g., THF, DMF, acetonitrile). | These solvents solvate the cation but not the fluoride anion, increasing its nucleophilicity and favoring the SN2 mechanism. |

| Temperature | Low to moderate temperatures (e.g., 0 °C to room temperature). | Higher temperatures can provide the energy to overcome the activation barrier for the SN1 pathway, leading to racemization.[2] |

| Leaving Group | A good leaving group such as tosylate or mesylate. | These groups are readily displaced in SN2 reactions. |

How can I accurately determine the enantiomeric excess of my final product?

The most reliable method for determining the enantiomeric excess (ee) of a chiral amine is through chiral High-Performance Liquid Chromatography (HPLC) .[6]

Steps for Chiral HPLC Analysis:

-

Column Selection: Utilize a chiral stationary phase (CSP) designed for the separation of amines. Polysaccharide-based columns are often a good choice.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is adjusted to achieve baseline separation of the two enantiomers.

-

Additive: The addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase can improve peak shape and resolution for basic analytes like amines.[7]

-

Derivatization (Optional): In some cases, derivatizing the amine with a chiral derivatizing agent can form diastereomers that are more easily separated on a standard achiral HPLC column.[8][9]

-

Standard: A racemic standard of 2-fluoropropan-1-amine should be analyzed to determine the retention times of both the (R) and (S) enantiomers.

References

- Husain, P. A., Debnath, J., & May, S. W. (n.d.). HPLC-based method for determination of absolute configuration of α-chiral amines. American Chemical Society.

- Racemization Overview, Mechanism & Examples. (n.d.). Study.com.

- Husain, P. A., Debnath, J., & May, S. W. (n.d.).

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.

- Racemiz

- Chirality, Racemisation and Optical activity of Haloalkanes. (2022, July 21). BYJU'S.

- Racemiz

- Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing).

- Racemization and intramolecular nucleophilic substitution reactions of ibutilide. (n.d.). PubMed.

- Synthesising Complex Chiral Amines Through Resolution-Racemis

- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. (2025, August 5).

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. byjus.com [byjus.com]

- 3. Racemization - Wikipedia [en.wikipedia.org]

- 4. study.com [study.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. researchgate.net [researchgate.net]

- 8. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (2R)-2-fluoropropan-1-amine hydrochloride via Chiral HPLC

A Comparative Analysis for Researchers and Drug Development Professionals

Executive Summary

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] This guide provides an in-depth technical comparison for determining the enantiomeric excess (e.e.) of (2R)-2-fluoropropan-1-amine hydrochloride, a key chiral building block. We will focus on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) as the primary, most robust method.[2] Furthermore, we will objectively compare this gold-standard technique with viable alternatives, including Nuclear Magnetic Resonance (NMR) spectroscopy and Supercritical Fluid Chromatography (SFC), providing the experimental data and rationale necessary for informed method selection in a drug development setting.

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the synthesis of single-enantiomer drugs is paramount. Regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drug substances.[3][4] Chiral primary amines, such as 2-fluoropropan-1-amine, are foundational intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability and binding affinity, making precise stereochemical control essential.

Determining the enantiomeric excess (e.e.), a measure of the purity of one enantiomer relative to the other, is a routine yet critical task.[5] The choice of analytical method depends on various factors, including the stage of development, required accuracy, sample throughput, and available instrumentation. This guide is designed to equip researchers and analytical scientists with the expertise to select, develop, and validate a suitable method for (2R)-2-fluoropropan-1-amine hydrochloride.

The Core Technique: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely accepted and reliable technique for determining enantiomeric purity.[2][6] The method's power lies in the direct separation of enantiomers, allowing for accurate quantification.

Principle of Chiral Recognition

Enantiomers possess identical physical properties in an achiral environment, making their separation on standard (achiral) HPLC columns impossible. Chiral chromatography introduces a chiral environment via the stationary phase.[7] The separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies of formation and stability, leading to different retention times on the column.[7]

For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclodextrin-based CSPs are often the most successful choices.[1][8][9] Polysaccharide phases offer broad selectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

Experimental Protocol: Chiral HPLC Method

This protocol outlines a robust starting point for the method development for (2R)-2-fluoropropan-1-amine HCl. The selection of an immobilized polysaccharide CSP is a strategic choice, offering broad solvent compatibility and enhanced durability.

Step 1: Sample Preparation

-

Prepare a stock solution of (2R)-2-fluoropropan-1-amine hydrochloride at 1.0 mg/mL in the mobile phase.

-

Prepare a racemic standard of 2-fluoropropan-1-amine hydrochloride at the same concentration to verify peak identification and resolution.

-

Prepare a "spiked" sample by adding a small amount (e.g., 1%) of the (S)-enantiomer to the (2R)-enantiomer sample to confirm the limit of quantification.

Step 2: HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC or UHPLC system with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® IE or a similar immobilized amylose tris(3,5-dichlorophenylcarbamate) column (Dimensions: 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). The amine additive is crucial to improve peak shape and prevent tailing by masking active sites on the silica support.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm. Primary amines lack a strong chromophore, necessitating detection at a low wavelength.

-

Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) Before analyzing samples, inject the racemic standard solution. The system is deemed suitable for use if the following criteria are met:

-

Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.

-

Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

-

Reproducibility: Relative Standard Deviation (%RSD) of peak areas from five replicate injections should be ≤ 2.0%.

Step 4: Data Analysis and Calculation

-

Integrate the peak areas of both the (S)- and (R)-enantiomers in the chromatogram.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100 Where Area_R is the peak area of the (2R)-enantiomer and Area_S is the peak area of the (2S)-enantiomer.

Method Validation Principles

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) or FDA guidelines.[10][11] Validation demonstrates that the method is suitable for its intended purpose.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can separate and quantify the enantiomers in the presence of impurities or degradants. | Baseline resolution (Rs > 1.5) from all other peaks. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | To measure the closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision | To assess the degree of scatter between a series of measurements. | Repeatability/Intermediate Precision %RSD ≤ 2.0%. |

| Limit of Quantification (LOQ) | The lowest amount of the minor enantiomer that can be reliably quantified. | Typically ≤ 0.1% of the major enantiomer; Signal-to-Noise ratio ≥ 10. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Resolution and % e.e. remain consistent with minor changes in flow rate, temperature, mobile phase composition. |

Comparative Guide: Alternative Methodologies

While chiral HPLC is the definitive method, other techniques can be valuable, particularly in research and high-throughput screening environments.

| Feature | Chiral HPLC | NMR Spectroscopy | Supercritical Fluid Chromatography (SFC) |

| Principle | Physical separation on a chiral stationary phase. | Chemical shift non-equivalence using a Chiral Derivatizing/Solvating Agent.[12] | Physical separation using supercritical CO₂ as mobile phase. |

| Sample Prep | Simple dissolution. | May require derivatization; requires pure Chiral Agent.[13][14] | Simple dissolution. |

| Analysis Time | 10-30 minutes per sample. | < 5 minutes per sample. | 2-10 minutes per sample. |

| Accuracy | High (Gold Standard). | Moderate to High; risk of kinetic resolution error during derivatization.[2] | High. |

| Sensitivity (LOQ) | High (<0.1%). | Lower (~1-5%). | High (<0.1%). |

| Equipment | Standard HPLC/UHPLC. | High-field NMR spectrometer. | Specialized SFC system. |

| Best For | QC release testing, stability studies, reference method. | Reaction monitoring, rapid screening of discrete samples. | High-throughput screening, "green" alternative to normal phase HPLC. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be a very rapid tool for e.e. determination without physical separation.[14] The strategy involves converting the enantiomers into diastereomers (by reacting with a chiral derivatizing agent like Mosher's acid) or forming diastereomeric complexes (with a chiral solvating agent).[12][13] These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR), which can be integrated to determine the enantiomeric ratio.

-

Causality Behind Choice: This method is chosen for speed. In a process chemistry lab, getting a quick e.e. result can guide the next synthetic step without the delay of a full chromatographic run.

-

Trustworthiness Concern: The primary risk is ensuring the derivatization reaction goes to completion for both enantiomers at the same rate. Incomplete or non-stoichiometric reactions will lead to an inaccurate e.e. measurement.[2]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses supercritical carbon dioxide as the main mobile phase component.[12] It can employ the same chiral stationary phases as HPLC.

-

Causality Behind Choice: SFC is chosen for its speed and reduced environmental impact. The low viscosity of the mobile phase allows for much higher flow rates and faster separations than HPLC. Replacing organic solvents with CO₂ makes it a "greener" technology.

-

Trustworthiness Concern: Requires specialized equipment that is less common than HPLC systems. Method development can sometimes be more complex than for HPLC.

Conclusion and Final Recommendation

For the definitive and regulatory-compliant determination of the enantiomeric excess of (2R)-2-fluoropropan-1-amine hydrochloride, a validated chiral HPLC method is the authoritative choice. Its high accuracy, sensitivity, and robustness make it the gold standard for quality control and batch release in a pharmaceutical setting.[2]

Alternative methods like NMR and SFC serve valuable, complementary roles. NMR is exceptionally useful for rapid, at-line monitoring in a research or process development context, while SFC offers a high-throughput, environmentally friendly alternative for large-scale screening campaigns. The selection of the most appropriate technique requires a clear understanding of the analytical objective, as outlined in this guide. By grounding the choice of method in scientific rationale and validating its performance, researchers and drug developers can ensure the stereochemical integrity of their chiral intermediates and final APIs.

References

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Link

-

Merck Millipore. Chiral Stationary Phases for HPLC. Analytics and Sample Preparation. Link

-

Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Link

-

Columnex. Chiral HPLC and SFC Columns. Link

-

ACS Publications. (1985). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Link

-

BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines. Link

-

Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

-

Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. Link

-

Regis Technologies, Inc. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharma Focus America. Link

-

National Institutes of Health. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Link

-

PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Link

-

ResearchGate. (2014). What is the best stationary phase in HPLC method for separation of two chiral molecules? Link

-

National Institutes of Health. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Link

-

ResearchGate. (2015). From which instrument can we determine enantiomeric purity? Link

-

RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Link

-

National Institutes of Health. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Link

-

RSC Publishing. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. Link

-

PolyU Institutional Research Archive. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Link

-

RSC Publishing. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Link

-

University of Leeds. Determination of enantiomeric excess. Link

-

FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. Link

-

Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Link

-

Phenomenex. Chiral HPLC Separations. Link

-

FDA. (2024). Q2(R2) Validation of Analytical Procedures. Link

-

Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Link

-

ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Link

-

Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. gmp-compliance.org [gmp-compliance.org]

- 5. heraldopenaccess.us [heraldopenaccess.us]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. columnex.com [columnex.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]

Stereochemical Impact of Fluorine: Comparative Guide to (2R)- vs (2S)-2-Fluoropropan-1-amine Derivatives

[1]

Executive Summary & Core Directive

The "Fluorine Effect" in Chiral Scaffolds:

In medicinal chemistry, the introduction of a fluorine atom at the

This guide compares (2R)-2-fluoropropan-1-amine and its (2S) enantiomer.[2] Unlike simple alkyl chains, these derivatives exhibit a strong Gauche Effect , where the C–F and C–N bonds prefer a specific spatial alignment.[1] For drug developers, choosing the correct enantiomer is not merely about fitting a binding pocket; it is about exploiting these stereoelectronic effects to optimize potency and metabolic stability.[1]

Physicochemical & Conformational Analysis

The Gauche Effect: The Structural Differentiator

Unlike non-fluorinated propylamines, which often adopt an anti conformation to minimize steric strain, 2-fluoropropan-1-amine derivatives predominantly adopt a gauche conformation.[2] This is driven by two factors:

-

Electrostatics: The attraction between the electropositive ammonium group (

) and the electronegative fluorine ( -

Hyperconjugation: Donation of electron density from the

orbital into the low-lying

This conformational lock creates a rigid vector for the amine, meaning the

Graphviz Diagram: Conformational Equilibrium

The following diagram illustrates the stereoelectronic preference (Gauche vs. Anti) and the synthesis logic.

Caption: The "Gauche Effect" stabilizes the folded conformation, locking the amine vector relative to the fluorine atom. This pre-organization reduces the entropic penalty of binding.

Comparative Data Profile

The following table synthesizes data trends observed in fluorinated amine building blocks. Note that while specific biological

| Property | Propan-1-amine (Reference) | (2R)/(2S)-2-Fluoropropan-1-amine | Impact on Drug Design |

| pKa (Basicity) | ~10.5 - 10.7 | 8.5 - 9.0 | Critical: Lower pKa increases the fraction of uncharged molecules at physiological pH (7.4), significantly improving membrane permeability and CNS penetration [1].[2] |

| C–F Bond Length | N/A | 1.35 Å | Strong bond, resistant to metabolic cleavage.[1] |

| Metabolic Stability | Low (Subject to | High | Fluorine blocks the C-H abstraction required for P450-mediated oxidation at the |

| Dipole Moment | Low | High | Can engage in specific dipole-dipole interactions within a protein pocket.[2] |

| H-Bond Capacity | Donor/Acceptor (Amine) | + Weak Acceptor (F) | Fluorine can act as a weak H-bond acceptor in specific environments, orthogonal to the amine. |

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesize enantiopure (2R)-2-fluoropropan-1-amine hydrochloride.

Challenge: Direct fluorination of amino alcohols often leads to rearrangement (aziridinium intermediates).

Solution: Use of N-protected amino alcohols and Deoxo-Fluor with strict temperature control to ensure clean inversion of configuration (

Workflow Diagram (Synthesis)

Caption: Synthesis of the (2R) enantiomer requires starting from the (S) precursor due to stereochemical inversion during the fluorination step.

Detailed Protocol (Self-Validating)

-

Precursor Preparation: Start with (S)-Alaninol (derived from L-Alanine).[2]

-

Protection (Validation Point): React with

in DCM/TEA.[2]-

Check: TLC must show disappearance of the polar amino alcohol.

-

Why: Free amines react explosively with DAST; the carbamate (Boc) reduces nucleophilicity of the nitrogen.

-

-

Fluorination (The Critical Step):

-

Dissolve N-Boc-(S)-alaninol in anhydrous DCM under

. -

Cool to -78°C (Dry ice/acetone bath).

-

Add Deoxo-Fluor (1.2 equiv) dropwise.[2] Do not allow temp to rise rapidly.

-

Allow to warm to RT overnight.

-

Mechanism:[2][3][4][5][6] The OH group is activated, and Fluoride displaces it via

mechanism, resulting in Stereochemical Inversion .[1] -

Result: (S)-Alcohol

(2R)-Fluoride .[2]

-

-

Deprotection: Treat with 4M HCl in Dioxane. Evaporate to yield the hydrochloride salt.

-

Validation:

-

NMR: Look for a multiplet at

-

Chiral HPLC: Verify ee% > 98% using a Chiralcel OD-H column.

-

NMR: Look for a multiplet at

Biological Activity Comparison: (2R) vs (2S)

Binding Affinity (The "Handedness" Match)

In chiral binding pockets (e.g., MAO-B, Transaminases, or GPCRs), the (2R) and (2S) enantiomers display distinct vectors.[1]

-

(2R)-Isomer: Often mimics the natural substrate geometry if the target evolved to bind L-amino acids (which have S-configuration at the

-carbon, but spatial overlay depends on priority rules).[2] -

(2S)-Isomer: May act as a steric clash or, conversely, a more potent inhibitor if the fluorine occupies a hydrophobic sub-pocket that excludes the hydrogen atom.

Case Study Insight (MAO Inhibition): In studies of fluorinated amphetamine analogs (mechanistically similar), one enantiomer often shows 10-100x higher potency. The fluorine atom can engage in orthogonal multipolar interactions with carbonyl backbone amides in the receptor [2].

-

Recommendation: If your target pocket has a backbone carbonyl near the

-position of the ligand, the enantiomer that directs the C-F bond toward the Carbonyl Carbon (C=O

Metabolic Stability (The "Blocker" Effect)

Both enantiomers provide superior metabolic stability compared to the non-fluorinated parent.

-

Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen from the

-position to the amine (N-dealkylation pathway).[2] -

Result: Replacing C-H with C-F (Bond energy: ~116 kcal/mol vs ~99 kcal/mol) effectively shuts down this metabolic route.[2]

-

Differentiation: While both block direct oxidation at C2, stereochemistry influences which P450 isoform binds the drug.[1] The (2R) might be cleared by CYP2D6 while the (2S) is cleared by CYP3A4, affecting drug-drug interaction (DDI) profiles.

Strategic Recommendations

For drug discovery programs utilizing the 2-fluoropropan-1-amine scaffold:

-

Screen Both: Due to the rigid gauche conformation, the biological activity is rarely "flat." Expect a significant Eudismic Ratio (activity difference between enantiomers).

-

Use for CNS Targets: The lowered pKa (8.5 vs 10.5) is a prime tool for increasing brain penetration without sacrificing the amine's essential pharmacophore properties.

-

Synthesis Selection: Use the Chiral Pool method (Alanine route) described above. It is more robust and scalable than asymmetric fluorination of achiral precursors.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

-

Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry.[7] Beilstein Journal of Organic Chemistry, 6,[1] 38. Link

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Propanamine [webbook.nist.gov]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Strategic pKa Modulation: The Beta-Fluorine Effect in (2R)-2-Fluoropropan-1-amine HCl

Topic: Impact of Fluorine Substitution on pKa of (2R)-2-fluoropropan-1-amine hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Fluorine Scan" Advantage

In medicinal chemistry, the strategic introduction of fluorine is a precise tool for modulating physicochemical properties without significantly altering steric bulk. This guide analyzes the impact of

Core Finding: The introduction of a fluorine atom at the

This ~1.7 log unit reduction is critical for drug design, as it increases the fraction of the neutral (unprotonated) species at physiological pH (7.4), thereby enhancing membrane permeability and oral bioavailability while maintaining solubility.

Comparative Analysis: Fluorine Positional Effects

The following data illustrates the "distance-dependence" of the fluorine inductive effect. Note how the

| Compound | Structure | pKa (Conjugate Acid) | Key Electronic Effect | |

| Propan-1-amine | 10.7 | — | Reference Standard | |

| 3-Fluoropropan-1-amine | 9.9 | -0.8 | Weak Inductive ( | |

| (2R)-2-Fluoropropan-1-amine | 9.0 | -1.7 | Strong Inductive ( | |

| 2,2-Difluoropropan-1-amine | ~7.3 | -3.4 | Additive |

Stereochemical Note: In achiral solvents (e.g., water), the pKa of the (2R) and (2S) enantiomers is identical. However, the (2R) configuration is often preferred in specific scaffold designs to match protein binding pocket topology.

Mechanistic Insight: Why the pKa Shifts

The reduction in pKa is driven by two primary factors: Inductive Electron Withdrawal and Solvation Effects .

A. Inductive Effect (-I)

Fluorine is the most electronegative element (

-

Mechanism: The

bond creates a dipole that destabilizes the positively charged ammonium species ( -

Result: The equilibrium shifts toward the neutral free base to relieve this electronic tension, effectively making the conjugate acid a stronger acid (lower pKa).

B. The Gauche Effect & Solvation

The (2R) stereocenter dictates the spatial arrangement of the fluorine relative to the amine. Due to the gauche effect , the

Visualizing the Equilibrium

The following diagram illustrates the equilibrium shift driven by the Fluorine atom.

Figure 1: The destabilization of the protonated ammonium species by the electron-withdrawing

Experimental Protocol: Precise pKa Determination

For fluorinated amines, Potentiometric Titration is the gold standard for accuracy. The following protocol ensures data integrity by accounting for the hygroscopic nature of the hydrochloride salt.

Prerequisites

-

Compound: (2R)-2-fluoropropan-1-amine HCl (>98% purity).

-

Titrant: 0.1 M KOH (standardized against KHP).

-

Solvent: Carbonate-free deionized water (degassed).

-

Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Methodology

-

Electrode Calibration:

-

Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at

. -

Validation: Slope must be

.

-

-

Sample Preparation:

-

Weigh

mol of (2R)-2-fluoropropan-1-amine HCl. -

Dissolve in 30 mL of degassed water.

-

Ionic Strength: Adjust ionic strength to

using KCl to mimic physiological conditions.

-

-

Titration Workflow:

-

Pre-acidify the solution with a small aliquot of HCl to ensure the starting pH is well below the expected pKa (start pH ~3.0).

-

Titrate with 0.1 M KOH in increments of 0.05 mL.

-

Record potential (mV) after stabilization (<0.1 mV/s drift).

-

-

Data Analysis:

-

Plot pH vs. Volume of KOH.

-

Determine the inflection point using the first derivative (

). -

Calculate pKa using the Henderson-Hasselbalch equation at the half-neutralization point.

-

Workflow Diagram

Figure 2: Standardized Potentiometric Titration Workflow for pKa Determination.

Implications for Drug Development

Bioavailability & Permeability

The shift from pKa 10.7 to 9.0 is pharmacokinetically transformative.

-

At pH 7.4 (Blood):

-

At pH 7.0 (Intracellular): The lower pKa facilitates endosomal escape, a critical factor for amine-containing drugs targeting intracellular receptors.

Lipophilicity (LogD)

Fluorine substitution typically increases lipophilicity (

References

-

Morgenthaler, M. et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115. Link

-

Swain, C. (2011). "Tuning the basicity of amines." Cambridge MedChem Consulting. Link

-

Kalow, J. A., & Doyle, A. G. (2012). "Synthesis of

-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines." Journal of the American Chemical Society, 134(38), 16116–16119. Link -

PubChem. (2025).[1][4] "3-Fluoropropan-1-amine | C3H8FN."[4] National Library of Medicine. Link

-

Reiff, E. A., et al. (2019). "Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of

-Fluoroamines." Journal of the American Chemical Society, 141(4), 1685-1690. Link

Sources

- 1. 2-Fluoro-2-methylpropan-1-amine | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Guide to the Synthesis Efficiency of Propylamines versus (2R)-2-Fluoropropan-1-amine HCl

In the landscape of modern drug discovery and development, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles. The substitution of a single hydrogen atom with fluorine can profoundly alter a compound's metabolic stability, basicity (pKa), and binding affinity. However, this strategic advantage often comes at a significant synthetic cost. This guide provides a detailed, objective comparison of the synthesis efficiency for common propylamines against a stereospecifically fluorinated analogue, (2R)-2-fluoropropan-1-amine HCl, offering field-proven insights for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Simplicity vs. Complexity

Propylamines, such as n-propylamine and isopropylamine, are fundamental building blocks in organic synthesis, utilized across industries from pharmaceuticals to agriculture.[1] Their synthetic routes are well-established, high-yielding, and economically viable, reflecting their status as commodity chemicals.

In stark contrast, (2R)-2-fluoropropan-1-amine represents a specialized synthon where the introduction of a fluorine atom at a chiral center presents formidable synthetic challenges.[2] These challenges include controlling stereochemistry and managing the unique reactivity imparted by the highly electronegative fluorine atom. This guide will dissect and quantify the trade-offs between the straightforward synthesis of propylamines and the complex, multi-step sequences required for their chiral, fluorinated counterparts.

Synthesis of Non-Fluorinated Propylamines: Established & Efficient

The industrial production of simple propylamines is characterized by its efficiency, scalability, and reliance on readily available starting materials. Two of the most prevalent methods are the amination of alcohols and reductive amination of carbonyls.

Amination of Alcohols

A primary industrial route involves the reaction of an alcohol with ammonia at high temperatures and pressures over a dehydration or dehydrogenation catalyst.[1][3]

-

n-Propylamine: Typically synthesized by reacting 1-propanol with ammonia.[4]

-

Isopropylamine: Can be prepared by reacting isopropyl alcohol with ammonia in the presence of a catalyst.[1][3]

These processes are often continuous, leading to high throughput and low manufacturing costs.

Reductive Amination of Carbonyls

Reductive amination, or reductive alkylation, is a versatile and widely used laboratory and industrial method for creating amines.[5][6] This one-pot reaction involves the conversion of a ketone or aldehyde into an amine through an intermediate imine, which is then reduced.[5][6]

-

n-Propylamine: Can be synthesized from propionaldehyde and ammonia with a Raney nickel catalyst.

-

Isopropylamine: Prepared by reacting acetone with ammonia and hydrogen over a catalyst like nickel-copper-white clay.[7][8]

The direct reductive amination approach is favored for its operational simplicity and avoidance of isolating the intermediate imine.[5]

Representative Protocol: Synthesis of Isopropylamine via Reductive Amination

This protocol illustrates the typical efficiency of propylamine synthesis.

-

Reaction Setup: A reactor is charged with acetone, a copper-nickel-white clay catalyst, and an ammonia source.

-

Reaction Conditions: Hydrogen and ammonia are introduced into the reactor under normal pressure at a temperature of 150-220°C.[7]

-

Workup & Purification: The reaction mixture is cooled, and the crude product is purified by distillation to separate isopropylamine from diisopropylamine and other impurities.[7]

| Metric | Typical Value | Source |

| Starting Materials | Acetone, Ammonia, Hydrogen | [7] |

| Number of Steps | 1 (One-pot) | [5] |

| Acetone Conversion | 98% | [7] |

| Overall Yield | >90% (mono- and di-isopropylamine) | [7] |

| Key Advantages | High yield, low-cost materials, scalable | [7] |

Synthesis of (2R)-2-Fluoropropan-1-amine HCl: A Multi-Step Endeavor

The synthesis of a chiral fluoroamine like (2R)-2-fluoropropan-1-amine is a far more intricate process. The primary hurdles are the stereoselective introduction of the fluorine atom and the preservation of that stereochemistry through subsequent transformations. Modern methods often rely on organocatalysis or chiral starting materials to achieve the desired enantiopurity.

A common strategy involves the asymmetric α-fluorination of an aldehyde, followed by reduction and amination.[9] This multi-step sequence is necessary to build the molecule with the correct spatial arrangement of atoms.

Representative Protocol: Enantioselective Synthesis of a β-Fluoroamine

This generalized protocol is based on modern organocatalytic approaches to synthesize chiral β-fluoroamines, highlighting the increased complexity.[9][10][11]

-

Organocatalytic α-Fluorination: A commercially available aldehyde is reacted with an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) in the presence of a chiral organocatalyst (e.g., a proline derivative). This step establishes the C-F bond and the stereocenter.

-

Reduction to Fluoroalcohol: The resulting α-fluoroaldehyde is immediately reduced in situ using a reducing agent like sodium borohydride (NaBH₄) to form the corresponding chiral β-fluoroalcohol. This step is crucial as the α-fluoroaldehyde can be configurationally unstable.[9]

-

Activation of Hydroxyl Group: The hydroxyl group of the fluoroalcohol is converted into a better leaving group, often by forming a tosylate or triflate.

-

Nucleophilic Substitution: The activated alcohol is then displaced with an amine source (e.g., sodium azide followed by reduction, or directly with benzylamine followed by debenzylation) to install the amine functionality.

-

Salt Formation: The final free amine is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

| Metric | Typical Value | Source |

| Starting Materials | Aldehyde, Chiral Catalyst, NFSI, NaBH₄, Amine Source | [9] |

| Number of Steps | 4-5 | [9] |

| Overall Yield | 40-60% | [9] |

| Enantiomeric Excess (ee) | 87-96% | [9] |

| Key Challenges | Stereocontrol, multi-step sequence, costly reagents | [2][12] |

Head-to-Head Comparison of Synthesis Efficiency

The disparity in synthetic efficiency between simple propylamines and their chiral fluorinated counterparts is stark. The following table provides a direct comparison based on key performance indicators.

| Efficiency Metric | Propylamines (e.g., Isopropylamine) | (2R)-2-Fluoropropan-1-amine HCl | Causality and Field Insights |

| Number of Synthetic Steps | 1-2 | 4-5 | Insight: Increased step count for the fluoroamine directly impacts labor, time, and cumulative yield loss. Each additional step introduces a purification phase, consuming resources and reducing overall output. |

| Overall Yield | Typically >90% | Typically 40-60% | Insight: The high-yielding, optimized industrial processes for propylamines contrast sharply with the multi-step sequence for the fluoroamine, where each step's yield (even if high) compounds to a lower overall efficiency. |

| Stereochemical Control | Not Applicable | Critical (Requires chiral catalysts or precursors) | Insight: The need for enantiopure material is a major cost and complexity driver. Chiral catalysts or starting materials are expensive, and analytical validation (e.g., chiral HPLC) is required for quality control. |

| Cost of Reagents | Low (e.g., Acetone, Ammonia) | High (Chiral catalysts, electrophilic fluorine sources like NFSI) | Insight: Electrophilic fluorinating reagents are inherently expensive and can be hazardous. The cost of the chiral catalyst, while used in substoichiometric amounts, is significant, especially at scale.[12] |

| Process Scalability | High (Established industrial processes) | Challenging | Insight: Scaling asymmetric reactions can be non-trivial. Maintaining high enantioselectivity and managing the safety aspects of fluorinating agents at a larger scale requires specialized equipment and expertise. |

| Atom & Step Economy | High | Low | Insight: Simple addition and condensation reactions for propylamines lead to better atom economy. The multi-step synthesis of the fluoroamine involves numerous reagents and protecting groups that do not end up in the final product, leading to significant waste. |

Conclusion: A Strategic Trade-Off

The synthesis of simple propylamines is a model of chemical manufacturing efficiency, characterized by low step counts, high yields, and economic viability. This efficiency makes them readily available as foundational building blocks for a vast array of chemical products.

Conversely, the synthesis of (2R)-2-fluoropropan-1-amine HCl is a resource-intensive process that underscores the significant synthetic investment required to access complex, stereochemically defined fluorinated molecules. The lower overall yield, higher number of steps, and reliance on expensive chiral reagents are substantial hurdles.

For the drug development professional, the decision to pursue a fluorinated analogue is a calculated trade-off. The challenging synthesis is undertaken because the anticipated improvements in the drug candidate's potency, metabolic stability, or pharmacokinetic profile are deemed to outweigh the high synthetic cost. This comparative guide serves to quantify that cost, enabling more informed decisions in the strategic design of next-generation therapeutics. The continued development of more efficient catalytic methods for asymmetric fluorination remains a critical goal in synthetic chemistry to lower this barrier.[13][14][15]

References

- Gabriel Phthalimide Synthesis. (2025). Filo.

-

Isopropylamine. Wikipedia. Available at: [Link]

- Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd.

-

MONO-N-PROPYLAMINE. Ataman Kimya. Available at: [Link]

-

Synthesis of isopropylamine. PrepChem.com. Available at: [Link]

-

Synthesis of isopropylamine from direct amination of 2-propanol. (2009). ResearchGate. Available at: [Link]

-

Reductive amination of HMF with propylamine by AspRedAm. (2022). ResearchGate. Available at: [Link]

-

A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. (2005). Chemical Communications. Available at: [Link]

-

Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. (2015). SpringerLink. Available at: [Link]

- CN1785514A - Catalyst for preparing n-propylamine, its preparation method and application. (2006). Google Patents.

-

Problems associated with reported stereospecific fluorination chemistry and recent work. (2021). ResearchGate. Available at: [Link]

-

Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers. (2018). eScholarship. Available at: [Link]

-

Strategies Towards Challenging Fluorination Reactions. (2019). Wiley Online Library. Available at: [Link]

-

A general, enantioselective synthesis of β- and γ-fluoroamines. (2012). PMC. Available at: [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. Available at: [Link]

-

Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. (2017). PubMed Central. Available at: [Link]

-

Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). The Doyle Group - UCLA. Available at: [Link]

-

Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. (2019). Journal of the American Chemical Society. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. (2022). ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. (2023). Organic Letters. Available at: [Link]

-

Application Note – Reductive Amination. Synple Chem. Available at: [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

Sources

- 1. Isopropylamine - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. CN1785514A - Catalyst for preparing n-propylamine, its preparation method and application - Google Patents [patents.google.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 8. Isopropylamine synthesis - chemicalbook [chemicalbook.com]

- 9. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Safety Operating Guide

Personal protective equipment for handling (2R)-2-fluoropropan-1-amine hydrochloride

Executive Safety Summary

(2R)-2-fluoropropan-1-amine hydrochloride is a chiral, fluorinated amine salt used primarily as a building block in drug discovery. While the hydrochloride salt form significantly reduces the volatility compared to its free base, it retains corrosive and hygroscopic properties.

Critical Hazard distinction: Unlike simple alkyl amines, the presence of the fluorine atom introduces a risk of Hydrogen Fluoride (HF) generation only under thermal decomposition or strong acidic hydrolysis conditions. Standard handling requires strict adherence to Corrosive Solid protocols, while emergency response must account for fluorinated byproducts.

Hazard Profile & Risk Assessment

| Hazard Class | GHS Classification (Likely) | Operational Implication |

| Skin Corrosion/Irritation | Category 2 / 1B | Contact Hazard: The salt hydrolyzes on moist skin to release the free amine and HCl, causing immediate irritation or chemical burns. |

| Eye Damage | Category 1 | High Risk: Dust or splashes can cause irreversible corneal damage due to the basicity of the amine moiety upon neutralization. |

| Respiratory Toxicity | STOT SE 3 | Inhalation Risk: Fine dust is highly irritating to mucous membranes. |

| Thermal Stability | N/A | Combustion Risk: In a fire, C-F bonds may rupture, releasing toxic HF gas. |

Expert Insight: The (2R) enantiomer is a high-value intermediate. Safety protocols here serve a dual purpose: protecting the scientist from chemical injury and protecting the compound from degradation (moisture absorption).

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, specifying materials based on permeation resistance for amine salts.

A. Hand Protection (The "Double-Barrier" System)

-

Primary Layer (Inner): 4 mil Nitrile (Disposable).

-

Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) if handling concentrated solutions (>1M).

-

Rationale: Amine salts can permeate thin nitrile over time. The double layer provides a "breakthrough" buffer. The outer glove should be changed immediately upon splash contact.

B. Eye & Face Protection[1][2][3][4]

-

Mandatory: Chemical Splash Goggles (ANSI Z87.1+).

-

Prohibited: Standard safety glasses with side shields are insufficient for handling powders where airborne dust can bypass side gaps.

-

Task-Specific: Add a Face Shield if handling >5g or working with pressurized reaction vessels.

C. Respiratory & Body Protection

-

Engineering Control: All handling (weighing, dispensing) must occur inside a certified Chemical Fume Hood .

-

Body: Lab coat (100% cotton or Nomex/fire-resistant) + Chemical-resistant apron (Tyvek® or PVC) for scale-up operations.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing

-

Environment: Verify fume hood face velocity is 80–100 fpm.

-

Static Control: Fluorinated salts are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

-

Hygroscopic Management: This salt will absorb atmospheric moisture, altering its molecular weight equivalent.

-

Action: Allow the container to reach room temperature before opening (prevents condensation).

-

Action: Re-seal immediately with Parafilm® or under inert gas (Argon/Nitrogen).

-

Phase 2: Solubilization & Reaction

-

Exotherm Warning: When neutralizing the HCl salt to release the free amine (e.g., adding TEA, DIPEA, or NaOH), a significant exotherm will occur.

-

Protocol: Cool the solvent system to 0°C before adding the base.

-

-

Solvent Compatibility: Avoid chlorinated solvents (DCM/Chloroform) if possible during the neutralization phase to prevent potential alkylation side-reactions, though they are standard for extraction.

Phase 3: Waste Disposal (Halogenated Stream)

-

Labeling: Label clearly as "Halogenated Organic Amine Salt."

-

Neutralization: Do not attempt to neutralize large quantities in the sink. Dispose of as solid hazardous waste.

Emergency Response Logic (Visualization)